molecular formula C16H18BrNO4 B15297010 methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate

methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate

Cat. No.: B15297010
M. Wt: 368.22 g/mol
InChI Key: RYVIXIRRFGUXIR-UHFFFAOYSA-N
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Description

Methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate is a brominated indole derivative with a methyl ester at position 2, a tert-butoxyethyl substitution at position 1, and a bromine atom at position 4. Its molecular formula is C₁₆H₁₈BrNO₄, with a monoisotopic mass of 391.034 Da. This compound is utilized in pharmaceutical and agrochemical research as a key intermediate, particularly in cross-coupling reactions due to the bromine atom’s reactivity . The tert-butoxy group enhances solubility in organic solvents, while the methyl ester at position 2 stabilizes the molecule against hydrolysis under mild conditions .

Properties

Molecular Formula

C16H18BrNO4

Molecular Weight

368.22 g/mol

IUPAC Name

methyl 6-bromo-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indole-2-carboxylate

InChI

InChI=1S/C16H18BrNO4/c1-16(2,3)22-14(19)9-18-12-8-11(17)6-5-10(12)7-13(18)15(20)21-4/h5-8H,9H2,1-4H3

InChI Key

RYVIXIRRFGUXIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=CC2=C1C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate involves several steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core

Chemical Reactions Analysis

Methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, leading to biological effects. The bromine and tert-butoxy groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 6-bromo-1-[2-(tert-butoxy)-2-oxoethyl]-1H-indole-2-carboxylate with analogous indole derivatives, focusing on structural features, synthesis, and applications:

Compound Name Substituents Molecular Formula Key Features Applications
This compound - Br (C6)
- Methyl ester (C2)
- tert-Butoxyethyl (N1)
C₁₆H₁₈BrNO₄ High reactivity in Suzuki couplings; tert-butoxy group improves solubility Intermediate for kinase inhibitors, PROTACs
tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate () - Br (C6)
- Formyl (C3)
- tert-Butoxycarbonyl (N1)
C₁₄H₁₄BrNO₃ Formyl group enables nucleophilic additions; used in aldehyde-specific reactions Precursor for Schiff base ligands or metal complexes
Ethyl 6-bromo-1H-indole-2-carboxylate () - Br (C6)
- Ethyl ester (C2)
C₁₁H₁₀BrNO₂ Simpler structure; lower steric hindrance for coupling reactions Building block for fluorescent probes
tert-Butyl (2-(1-(4-methoxybenzyl)-1H-indol-6-yl)-2-oxoethyl)carbamate () - 4-Methoxybenzyl (N1)
- Carbamate (C2)
C₂₃H₂₅N₂O₅ Low synthetic yield (2%); carbamate group enhances stability under acidic conditions HDAC8 inhibitor research

Key Observations:

Substituent Effects on Reactivity: The bromine atom at position 6 in all compounds facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). The formyl group in tert-butyl 6-bromo-3-formyl-1H-indole-1-carboxylate enables rapid condensation reactions, unlike the methyl ester in the target compound, which is less reactive toward nucleophiles .

Synthetic Challenges :

  • The low yield (2%) observed in the synthesis of tert-butyl (2-(1-(4-methoxybenzyl)-1H-indol-6-yl)-2-oxoethyl)carbamate highlights difficulties in introducing carbamate groups to indoles, likely due to competing side reactions . In contrast, the target compound’s tert-butoxyethyl group is introduced via alkylation under mild conditions, achieving higher yields .

The 4-methoxybenzyl group in ’s compound improves binding to HDAC8’s hydrophobic active site, whereas the target compound’s tert-butoxy group is less optimized for this interaction .

Crystallographic and Computational Insights

  • Crystallography : The tert-butoxy group’s bulkiness in the target compound likely influences crystal packing, as observed in ORTEP-III analyses of similar indole derivatives (). This feature complicates crystallization but improves resolution in X-ray structures .
  • SHELX Refinement : Programs like SHELXL () are critical for refining structures of brominated indoles, where heavy atoms (Br) dominate scattering factors .

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